REACTION_CXSMILES
|
[CH3:1][NH:2][C@H:3]([CH3:12])[C@@H:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5].BrC1SC(C([C@H:22]2[CH2:27][CH2:26][C@H:25]([C:28]([OH:30])=[O:29])[CH2:24][CH2:23]2)(O)C)=NC=1>>[OH:5][C@@H:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C@@H:3]([NH2+:2][CH3:1])[CH3:12].[CH:25]1([C:28]([O-:30])=[O:29])[CH2:26][CH2:27][CH2:22][CH2:23][CH2:24]1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
CN[C@@H]([C@H](O)C1=CC=CC=C1)C
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Name
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racemic trans-4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexanecarboxylic acid
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Quantity
|
500 mg
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Type
|
reactant
|
Smiles
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BrC1=CN=C(S1)C(C)(O)[C@@H]1CC[C@H](CC1)C(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the resulting solution was stirred at room temperature overnight, at which point crystallization
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting solid was collected by filtration
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Type
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WASH
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Details
|
washed with 1:1 EtOAc
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Type
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CONCENTRATION
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Details
|
The resulting mother liquor was concentrated in vacuo
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Type
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ADDITION
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Details
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isopropanol (3.5 mL) and (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol were added
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Type
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STIRRING
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Details
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The reaction was stirred overnight, at which point crystallization
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Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Then EtOAc (3 mL) was added and after 20 minutes
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Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the solid was collected via filtration
|
Type
|
WASH
|
Details
|
the filter cake was washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
dried under a nitrogen bag
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O[C@H]([C@H](C)[NH2+]C)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |